Cas no 338406-37-4 (N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine)

N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine is a specialized diamine compound featuring a chlorobenzyl group and a trifluoromethyl-substituted pyridinyl moiety. Its unique structure imparts potential utility in agrochemical and pharmaceutical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, enhances its reactivity and binding affinity in targeted interactions. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise modifications, making it a valuable building block in medicinal chemistry and crop protection research. Further studies may explore its efficacy in specific inhibitory or pesticidal roles.
N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine structure
338406-37-4 structure
Product Name:N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine
CAS No:338406-37-4
MF:C15H14Cl2F3N3
MW:364.19297170639
MDL:MFCD00172583
CID:3060947
PubChem ID:2773469
Update Time:2025-10-31

N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine Chemical and Physical Properties

Names and Identifiers

    • <br>1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]etha ne
    • AKOS005087788
    • CS-0362436
    • N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine
    • MFCD00172583
    • 1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane
    • 3-chloro-N-(2-{[(4-chlorophenyl)methyl]amino}ethyl)-5-(trifluoromethyl)pyridin-2-amine
    • 3G-978
    • 338406-37-4
    • N1-(4-Chlorobenzyl)-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine
    • N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2-(4-chlorobenzyl)ethane-1,2-diamine
    • N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
    • N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine
    • MDL: MFCD00172583
    • Inchi: 1S/C15H14Cl2F3N3/c16-12-3-1-10(2-4-12)8-21-5-6-22-14-13(17)7-11(9-23-14)15(18,19)20/h1-4,7,9,21H,5-6,8H2,(H,22,23)
    • InChI Key: IHMOAQIHUVXNAP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CN=C1NCCNCC1C=CC(=CC=1)Cl

Computed Properties

  • Exact Mass: 363.0516873Da
  • Monoisotopic Mass: 363.0516873Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 37Ų

Experimental Properties

  • Melting Point: 41-43°C

N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine Pricemore >>

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Additional information on N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine

Comprehensive Overview of N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine (CAS No. 338406-37-4)

The compound N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine, identified by its CAS No. 338406-37-4, is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a chlorobenzyl group and a trifluoromethylpyridine moiety, make it a subject of interest for scientists exploring novel bioactive compounds. This article delves into its properties, applications, and relevance in contemporary research trends.

One of the most searched questions in the field of chemical research is: "What are the applications of trifluoromethylpyridine derivatives?" This compound, with its 3-chloro-5-(trifluoromethyl)-2-pyridinyl component, aligns perfectly with this query. Trifluoromethylpyridine derivatives are widely studied for their role in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the chlorobenzyl group further enhances its potential as a building block for targeted therapeutics.

Another trending topic in the scientific community is the optimization of synthetic routes for complex amines. The 1,2-ethanediamine backbone in this compound offers a versatile scaffold for modifications, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers often search for "efficient synthesis methods for N-substituted ethylenediamines," and this compound serves as an excellent example of how such molecules can be tailored for specific applications.

From an agrochemical perspective, the pyridine and trifluoromethyl functionalities are frequently associated with pesticide development. Users often inquire about "new agrochemicals with pyridine cores," and this compound's structural attributes position it as a potential candidate for further investigation in this domain. Its chloro-substituted aromatic rings also contribute to its stability and bioavailability, key factors in agrochemical design.

In the realm of medicinal chemistry, the combination of chlorobenzyl and trifluoromethylpyridine groups is noteworthy. These motifs are commonly found in molecules with CNS activity or anti-inflammatory properties. A frequently asked question is: "How do halogenated compounds interact with biological targets?" This compound's chlorine and trifluoromethyl substituents provide insights into such interactions, making it a valuable reference for researchers.

The CAS No. 338406-37-4 is also relevant to discussions on green chemistry and sustainable synthesis. With growing interest in "environmentally friendly halogenated compounds," this molecule's potential for low-toxicity applications could be explored further. Its balanced lipophilicity, conferred by the trifluoromethyl group, makes it a candidate for drug delivery systems that minimize environmental impact.

In summary, N~1~-(4-chlorobenzyl)-N~2~-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1,2-ethanediamine (CAS No. 338406-37-4) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and material science. Its structural complexity and functional diversity align with current research trends, answering key questions in drug design, synthetic chemistry, and sustainability. As interest in halogenated heterocycles and multi-functional amines grows, this compound will undoubtedly remain a focal point for innovative studies.

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